N-Hydroxy-4-methyl-5-nitropicolinimidamide
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Overview
Description
N-Hydroxy-4-methyl-5-nitropicolinimidamide is a chemical compound with a unique structure that includes a nitro group, a hydroxyl group, and an imidamide group attached to a picolinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts, with methylene chloride as the reaction medium . The reaction is usually conducted at temperatures ranging from -20°C to 50°C.
Industrial Production Methods
Industrial production of N-Hydroxy-4-methyl-5-nitropicolinimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-methyl-5-nitropicolinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrazine.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-4-methyl-5-nitropicolinimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-methyl-5-nitropicolinimidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The imidamide group can participate in nucleophilic attacks, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
4-nitro-N-methylphthalimide: Shares the nitro group but differs in the overall structure and reactivity.
Uniqueness
N-Hydroxy-4-methyl-5-nitropicolinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-5-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8N4O3/c1-4-2-5(7(8)10-12)9-3-6(4)11(13)14/h2-3,12H,1H3,(H2,8,10) |
InChI Key |
IUSJAIUVAARYDK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=NO)N |
Origin of Product |
United States |
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